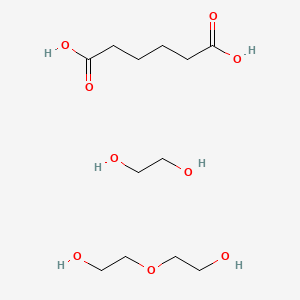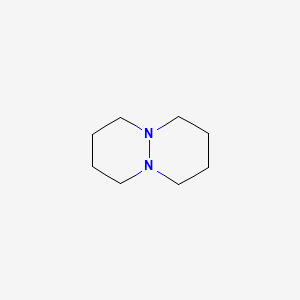
1,6-Diazabicyclo(4.4.0)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazabicyclo(4.4.0)decane is a bicyclic organic compound with the molecular formula C8H16N2. It is a heterocyclic amine, characterized by a bicyclic structure containing two nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Métodos De Preparación
1,6-Diazabicyclo(4.4.0)decane can be synthesized through several synthetic routes. One common method involves the cyclization of 1,4-diphosphinobutane to form 1,2-diphosphacyclohexane, which then undergoes further reactions to yield this compound . Another method involves the conversion of β-(piperidyl-2)-propionic acid to β-(1-nitrosopiperidyl-2)-propionic acid, followed by reduction and cyclization steps .
Análisis De Reacciones Químicas
1,6-Diazabicyclo(4.4.0)decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium nitrite, zinc dust, and acetic anhydride . Major products formed from these reactions include derivatives such as 2-cyanomethyl-1,6-diazabicyclo(4.4.0)decane and 2-alkyl derivatives .
Aplicaciones Científicas De Investigación
1,6-Diazabicyclo(4.4.0)decane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex multifunctional frameworks . In biology and medicine, it has been studied for its potential antibacterial activities and as a scaffold for the development of novel antibiotics . Additionally, it has applications in the design and synthesis of novel diazabicyclo derivatives with biological activity .
Mecanismo De Acción
The mechanism of action of 1,6-diazabicyclo(4.4.0)decane involves its interaction with molecular targets and pathways in biological systems. It has been shown to exhibit potent and selective antibacterial activities by targeting specific bacterial enzymes and disrupting their function . The compound’s unique bicyclic structure allows it to interact with these targets effectively.
Comparación Con Compuestos Similares
1,6-Diazabicyclo(4.4.0)decane can be compared with other similar compounds, such as 1,2-diazabicyclo(4.4.0)decane and 1,6-diphosphabicyclo(4.4.0)decane . While these compounds share a similar bicyclic structure, this compound is unique in its chemical properties and applications. For example, 1,2-diazabicyclo(4.4.0)decane is synthesized from β-(piperidyl-2)-propionic acid and has different reactivity and biological activity .
Propiedades
Número CAS |
3661-15-2 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,9-octahydropyridazino[1,2-a]pyridazine |
InChI |
InChI=1S/C8H16N2/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 |
Clave InChI |
RSIWLHLUUQGERP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCCN2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


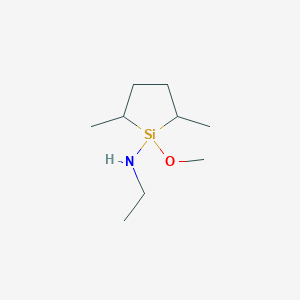
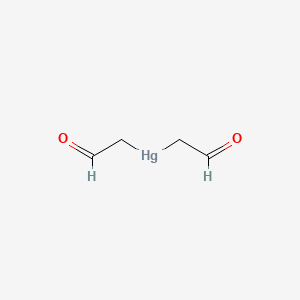
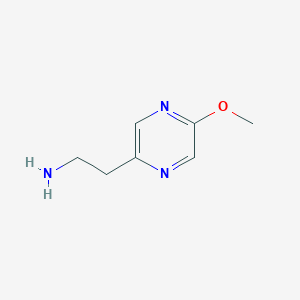
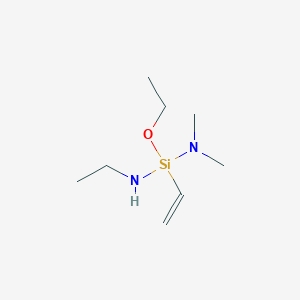
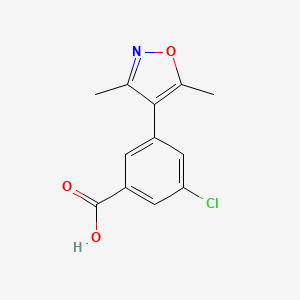
![(4E)-3-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14171262.png)
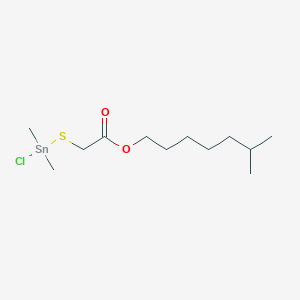
![N-[(4-Hydroxyphenyl)methyl]-N-methoxy-3-phenylpropanamide](/img/structure/B14171267.png)

![(4aR,7aS)-2-hydroxy-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B14171275.png)
![1-Phenyl-2-[2,3,5-trihydroxy-7-methyl-6-(1,6,7-trihydroxy-3-methyl-5-phenacylnaphthalen-2-yl)naphthalen-1-yl]ethanone](/img/structure/B14171278.png)
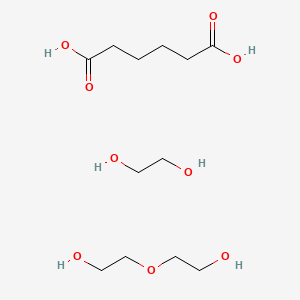
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14171290.png)
